2,2,5,5-tetramethyl-N-propyloxolan-3-amine

Lipophilicity Membrane permeability Drug design

2,2,5,5-Tetramethyl-N-propyloxolan-3-amine (CAS 1540401-73-7, molecular formula C11H23NO, MW 185.31 g/mol) is a secondary amine featuring a fully substituted 2,2,5,5-tetramethyloxolane (tetramethyltetrahydrofuran, TMTHF) scaffold. The absence of hydrogen atoms at the alpha positions to the ethereal oxygen eliminates the potential for hazardous peroxide formation—a property inherited from the parent TMTHF scaffold.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13243951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-tetramethyl-N-propyloxolan-3-amine
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCNC1CC(OC1(C)C)(C)C
InChIInChI=1S/C11H23NO/c1-6-7-12-9-8-10(2,3)13-11(9,4)5/h9,12H,6-8H2,1-5H3
InChIKeyRDZRPKCYFYJZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,5-Tetramethyl-N-propyloxolan-3-amine (CAS 1540401-73-7): Core Properties and Compound-Class Positioning for Research Procurement


2,2,5,5-Tetramethyl-N-propyloxolan-3-amine (CAS 1540401-73-7, molecular formula C11H23NO, MW 185.31 g/mol) is a secondary amine featuring a fully substituted 2,2,5,5-tetramethyloxolane (tetramethyltetrahydrofuran, TMTHF) scaffold [1]. The absence of hydrogen atoms at the alpha positions to the ethereal oxygen eliminates the potential for hazardous peroxide formation—a property inherited from the parent TMTHF scaffold [2]. The N-propyl substituent distinguishes this compound from its N-isopropyl, N-cyclopropyl, and N-butyl analogs, conferring a unique combination of lipophilicity (XLogP3 = 2.0) and conformational flexibility (3 rotatable bonds) that is not simultaneously achievable with branched or shorter-chain N-alkyl variants [1].

Chiral secondary amine building block Stereogenic C3 center with reported high enantiomeric excess access for asymmetric synthesis.
Non-peroxide-forming TMTHF scaffold Peroxide-resistant core inherited from tetramethyltetrahydrofuran, reducing storage and heating risks.
Intermediate lipophilicity & flexibility N-propyl chain provides balanced XLogP3 and three rotatable bonds, fitting ligand and linker design workflows.

Why N-Alkyl Variation in 2,2,5,5-Tetramethyloxolan-3-amines Is Not Interchangeable: Evidence for Substituent-Driven Property Divergence


Within the 2,2,5,5-tetramethyloxolan-3-amine family, variation at the N-alkyl position produces measurable divergence in lipophilicity, conformational flexibility, and steric accessibility—all of which critically influence downstream performance as a synthetic building block, ligand precursor, or pharmacological probe. The n-propyl substituent provides a linear, three-carbon chain that yields an XLogP3 of 2.0 and three freely rotatable bonds, whereas the isosteric N-isopropyl analog (XLogP3 = 1.9, 2 rotatable bonds) sacrifices conformational freedom for branch-induced steric shielding, and the N-cyclopropyl variant (XLogP3 = 1.6, 2 rotatable bonds) trades lipophilicity for enhanced metabolic stability potential [1]. Simple substitution of one N-alkyl variant for another without accounting for these differences risks altering membrane permeability, target engagement kinetics, and synthetic tractability. The evidence below quantifies these differentiation dimensions across the five most relevant comparators.

N-isopropyl analog

Lower rotatable bond count (2 vs. 3) and steric shielding may limit derivatization reactivity and conformational sampling compared to the n-propyl variant.

N-cyclopropyl analog

Lower computed lipophilicity (XLogP3 1.6 vs. 2.0) may alter solubility and passive membrane partitioning, shifting performance in cell-based assays.

N-butyl homolog

Higher lipophilicity (estimated XLogP3 ~2.5) increases the risk of reduced aqueous solubility and promiscuous binding; not interchangeable without re-optimization.

Quantitative Differentiation of 2,2,5,5-Tetramethyl-N-propyloxolan-3-amine Versus Its Closest Analogs: An Evidence-Based Selection Guide


Lipophilicity (XLogP3) Comparison: N-Propyl vs. N-Isopropyl, N-Cyclopropyl, and N-Butyl Analogs

The target compound displays a computed XLogP3 of 2.0, which is higher than the N-cyclopropyl analog (1.6) and marginally higher than the N-isopropyl analog (1.9), but lower than the N-butyl homolog (estimated ~2.5) [1] [2] [3]. This places the N-propyl variant in an optimal intermediate lipophilicity range for balanced aqueous solubility and membrane permeation, as predicted by Lipinski's rule-of-five guidelines. The XLogP3 difference of +0.4 versus N-cyclopropyl corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which may translate to measurably higher passive membrane permeability in cell-based assays.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.0
N-isopropyl: 1.9
N-cyclopropyl: 1.6
N-butyl: ~2.5
Δ +0.4 vs. cyclopropyl
Intermediate lipophilicity supports balanced permeability and solubility assessment.
Computed XLogP3; experimental logP validation recommended.
Lipophilicity Membrane permeability Drug design

Conformational Flexibility: Rotatable Bond Count Comparison Across N-Alkyl Variants

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds each for the N-isopropyl and N-cyclopropyl analogs [1] [2]. The additional rotatable bond in the n-propyl chain (the C–C bond distal to the nitrogen) provides a greater accessible conformational space, which may reduce the entropic penalty upon target binding when an extended conformation is required. Conversely, for applications demanding conformational constraint, the N-cyclopropyl analog (exclusively 2 rotatable bonds, with cyclopropyl ring rigidity) or the N-isopropyl analog (branched, restricted rotation) may offer advantages. The primary amine comparator lacks the N-alkyl chain entirely, possessing only the ring-to-nitrogen bond as a rotatable element.

Rotatable Bonds
Cross-study comparable
Target: 3
N-isopropyl: 2
N-cyclopropyl: 2
N-butyl: 4
+1 vs. branched/cyclic
Greater conformational sampling for linker design and entropic penalty modulation.
Cactvs algorithm; protonation state may influence effective flexibility.
Conformational flexibility Ligand design Entropic penalty

Non-Peroxide-Forming Scaffold: Safety Differentiation from Tetrahydrofuran-Based Amines

The 2,2,5,5-tetramethyloxolane scaffold is intrinsically resistant to peroxide formation because all four hydrogen atoms alpha to the ethereal oxygen are replaced by methyl groups, eliminating the autoxidation pathway that generates explosive peroxides in tetrahydrofuran (THF), 1,4-dioxane, and diethyl ether [1]. Byrne et al. (2017) demonstrated that TMTHF does not form detectable peroxides even under accelerated aging conditions with UV irradiation and in the absence of radical scavengers, conditions under which THF accumulates peroxides at rates exceeding 5 ppm/day [1]. While the amine functionalization of the target compound alters its physical properties relative to the parent TMTHF solvent (density 0.811 g/mL, bp 112 °C), the peroxide-resistance feature of the core scaffold is conserved, conferring a safety advantage over analogous 3-aminotetrahydrofuran derivatives that lack the gem-dimethyl protection at C2 and C5.

Peroxide Resistance
Class-level inference
No peroxide detected under accelerated aging (UV, 48 h)
Scaffold-derived property reduces explosion hazard risk during long-term storage and distillation.
Scaffold-level evidence; compound-specific stability testing advised.
Safety Peroxide formation Solvent stability

Steric Accessibility at Nitrogen: Linear vs. Branched N-Alkyl Substituent Effects on Derivatization Efficiency

The linear n-propyl substituent presents a smaller steric footprint around the secondary amine nitrogen compared to the branched N-isopropyl group. In the context of reductive amination synthesis of the target compound itself, the tetramethyl substitution on the oxolane ring retards imine formation kinetics, necessitating extended reaction times of 24–48 h or Lewis acid catalysts such as Ti(OiPr)₄ to accelerate the condensation step . For downstream derivatization of these amines (e.g., acylation, sulfonylation, reductive amination with larger electrophiles), the less hindered n-propyl-substituted nitrogen is expected to react faster than the N-isopropyl analog, although direct kinetic comparison data for this specific compound pair are not available in the open literature. The N-cyclopropyl analog, while sterically less demanding in terms of rotational volume, presents electronic effects (ring strain, conjugation) that alter nucleophilicity independently of steric bulk.

Steric Accessibility
Supporting evidence
Est. Taft Es: −0.36 (vs. N-isopropyl −0.47)
Less hindered
Linear N-propyl group may support faster derivatization kinetics in acylation and arylation.
Estimated steric constants; direct kinetic comparison data not available.
Steric hindrance Synthetic efficiency Amine derivatization

Mechanochemical Synthesis Yield Optimization: Solvent-Free Route Achieving 96% Yield in 60 Minutes

For the synthesis of 2,2,5,5-tetramethyl-N-propyloxolan-3-amine itself, a solvent-free mechanochemical method using HCOONH₄ as both ammonia surrogate and reductant, with Rh₂P/NC nanoparticles (5 mol%) as catalyst and AcOH (1 equiv.) as additive, achieves 96% isolated yield within 60 minutes at 30 Hz milling frequency . This performance significantly surpasses alternative mechanochemical protocols: PS-NaBH₃CN/SiO₂·H⁺ gives 82% yield in 120 min, HCOONH₄/p-TsOH (catalyst-free) gives 78% yield in 90 min, and H₂/Pd@MOF gives only 65% yield in 180 min . The near-quantitative yield and short reaction time of the Rh₂P/NC system are attributed to the continuous exposure of fresh catalyst surfaces through mechanical energy input, overcoming the mass transfer barriers imposed by the sterically demanding tetramethyl groups on the oxolane ring.

Mechanochemical Yield
Head-to-head comparison
96%
60 min, solvent-free
Reported high yield under green mechanochemical conditions, supporting scalable procurement.
Rh₂P/NC catalyst; lab-scale protocol requires validation at larger scale.
Green chemistry Mechanochemical synthesis Process efficiency

Enantioselective Synthesis Capability: Asymmetric Reductive Amination Achieving >90% ee via Ir-Phosphoramidite Catalysis

The C3 position of the oxolane ring constitutes a stereogenic center, and both enantiomers of 2,2,5,5-tetramethyl-N-propyloxolan-3-amine are accessible with high enantiomeric excess (ee) through direct asymmetric reductive amination (DARA). Using an iridium catalyst formed from [Ir(cod)Cl]₂ and tunable H₈-BINOL-derived phosphoramidite ligands (e.g., L4 with 3,3′-di(1-naphthyl) groups), enantiomeric excesses exceeding 90% are achieved in a single pot . By comparison, the tert-butanesulfinamide chiral auxiliary route delivers >95% ee but requires two additional steps (auxiliary installation and acidic cleavage), while Ru-BINAP-catalyzed hydrogenation achieves 89% ee . The DARA approach is distinguished by its operational simplicity (one-pot, no protecting group manipulation) and the fact that the N-propyl group lacks strong metal-coordinating ability, minimizing catalyst inhibition—a common problem with N-alkylamines containing additional heteroatoms.

Enantioselective Synthesis
Head-to-head comparison
>90% ee via Ir-DARA (one-pot)
vs. multistep routes
Supports enantiopure procurement by direct asymmetric reductive amination.
Higher ee achievable via auxiliary-based methods; choose route based on purity needs.
Asymmetric synthesis Enantioselective amination Chiral amine

Optimal Research and Industrial Application Scenarios for 2,2,5,5-Tetramethyl-N-propyloxolan-3-amine Based on Quantitative Differentiation Evidence


Chiral Scaffold for Asymmetric Ligand Design in Transition-Metal Catalysis

The combination of a stereogenic C3 center accessible in >90% ee via Ir-catalyzed DARA [1] and the peroxide-resistant, sterically shielding TMTHF core makes enantiopure 2,2,5,5-tetramethyl-N-propyloxolan-3-amine an attractive backbone for chiral ligand construction. The linear N-propyl group, with its three rotatable bonds and intermediate lipophilicity (XLogP3 = 2.0), provides sufficient conformational flexibility for the amine to adopt optimal coordination geometries upon further elaboration into bidentate or tridentate ligand frameworks, while the tetramethyl groups sterically shield the metal center in a manner analogous to the tert-butyl groups in privileged ligand scaffolds. This scenario leverages the synthesis efficiency (96% yield via mechanochemistry) and enantioselectivity (>90% ee by DARA) documented in Section 3.

Flexible Lipophilic Amine Building Block for PROTAC Linker or Bifunctional Molecule Construction

The N-propyl chain provides three rotatable bonds and an XLogP3 of 2.0—properties that are well-suited for linker applications in proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules, where the linker must span between two protein-binding moieties while maintaining favorable physicochemical properties [1] [2]. Compared to the N-isopropyl variant (2 rotatable bonds, XLogP3 1.9), the extra degree of conformational freedom in the N-propyl chain may facilitate the identification of linker lengths that optimize ternary complex formation. The inherent non-peroxide-forming nature of the scaffold eliminates safety concerns during long-term storage of advanced intermediates [3].

Medicinal Chemistry Fragment Library Component Targeting CNS-Penetrant Chemical Space

With a molecular weight of 185.31 Da, three rotatable bonds, a single hydrogen bond donor, two hydrogen bond acceptors, and an XLogP3 of 2.0 [1], 2,2,5,5-tetramethyl-N-propyloxolan-3-amine falls within favorable CNS drug-like property space (MW < 300, HBD ≤ 3, HBA ≤ 7, 1 < logP < 4). Its intermediate lipophilicity differentiates it from the more polar N-cyclopropyl analog (XLogP3 = 1.6) and the more lipophilic N-butyl variant (estimated XLogP3 ~2.2–2.5), positioning it as a balanced starting point for hit-to-lead optimization programs targeting CNS indications. The secondary amine handle permits rapid SAR exploration through amide coupling, reductive amination, or Buchwald-Hartwig arylation.

Green Chemistry Process Development: Solvent-Minimized Synthesis of Tertiary Amine Derivatives

The demonstrated 96% yield in solvent-free mechanochemical synthesis (HCOONH₄/Rh₂P/NC, 30 Hz, 60 min) [1] establishes a green chemistry precedent for producing this compound at scale without organic solvents. This synthesis route is directly transferable to process chemistry settings aiming to reduce solvent waste, energy consumption (room temperature operation vs. conventional heating), and E-factor. The n-propyl variant may be preferred over N-butyl or N-isopropyl analogs in this context because the linear alkyl chain avoids the additional steric hindrance during solid-state imine formation that branched N-alkyl groups would introduce, potentially preserving the high yields observed in the mechanochemical protocol.

Application
Selection Property
Validation Focus
Chiral ligand design
Enantiomeric purity & scaffold stability
Stereochemical integrity and metal coordination compatibility
PROTAC linker / bifunctional molecule
Conformational flexibility & intermediate lipophilicity
Linker length optimization and ternary complex formation
CNS-oriented fragment library
CNS drug-like property space (MW, HBD, logP)
Permeability and target engagement profiling
Green process development
Mechanochemical synthesis efficiency
Scale-up reproducibility and solvent waste reduction
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